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Introduction: The neuropeptide 26RFa, also known as pyroglutamylated RFamide peptide

(QRFP), is a key regulator of various physiological processes.[1][2] It is the endogenous ligand

for the G protein-coupled receptor GPR103 (also known as QRFPR).[1][2][3] The

26RFa/GPR103 system is prominently expressed in hypothalamic nuclei involved in the control

of feeding, as well as in peripheral tissues like the gut and pancreatic islets.[1][2] Research has

demonstrated its significant role in stimulating food intake, regulating energy and glucose

homeostasis, and potentially modulating the gonadotropic axis.[2][3][4][5][6] Specifically, 26RFa

acts as an incretin, enhances insulin sensitivity, and can protect pancreatic β-cells from

apoptosis.[1][7][8] Given its multifaceted roles, 26RFa represents a promising therapeutic

target for metabolic disorders.

This document provides a comprehensive guide for knocking out the 26RFa gene in a cellular

model using the CRISPR/Cas9 system. It includes detailed experimental protocols, data

presentation tables, and visualizations of the relevant signaling pathway and experimental

workflow.

26RFa Signaling Pathway in Appetite Regulation
The following diagram illustrates the proposed mechanism of action for 26RFa in the

hypothalamic control of food intake. Neurons in the ventromedial hypothalamus (VMH) and

lateral hypothalamic area (LHA) produce 26RFa, which then activates GPR103 on NPY
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neurons in the arcuate nucleus.[1][9] This stimulation leads to the release of NPY, which in turn

inhibits POMC neurons, ultimately resulting in an increased appetite.[1][9]
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Caption: Hypothalamic signaling pathway of 26RFa in appetite control.

Experimental Workflow for 26RFa Knockout
The diagram below outlines the complete experimental workflow for generating and validating a

26RFa knockout cell line. The process begins with the design of specific single-guide RNAs

(sgRNAs) and culminates in the functional characterization of confirmed knockout cell clones.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5126098/
https://www.researchgate.net/figure/Proposed-mechanism-of-action-of-26RFa-in-the-hypothalamic-control-of-food-intake-26RFa_fig1_311093712
https://pmc.ncbi.nlm.nih.gov/articles/PMC5126098/
https://www.researchgate.net/figure/Proposed-mechanism-of-action-of-26RFa-in-the-hypothalamic-control-of-food-intake-26RFa_fig1_311093712
https://www.benchchem.com/product/b612779?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. sgRNA Design
(Targeting 26RFa Exon 1)

2. Cloning
(sgRNAs into lentiCRISPRv2)

3. Lentivirus Production
(in HEK293T cells)

4. Transduction
(of Target Cell Line)

5. Puromycin Selection

6. Pool Validation
(T7E1 Assay)

7. Single-Cell Cloning

8. Clonal Expansion

9. Genotyping
(Sanger Sequencing)

10. Expression Analysis
(qPCR & Western Blot)

11. Functional Assays

Click to download full resolution via product page

Caption: Workflow for generating a 26RFa knockout cell line.
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Data Presentation
Successful gene knockout requires rigorous validation. The following tables provide examples

of quantitative data that should be generated.

Table 1: In-Silico sgRNA Design and Off-Target Scoring

sgRNA ID
Target Sequence
(5'-3')

On-Target Score Off-Target Score

26RFa_sg1
GATCGTAGCGCGT
ATGCGAC

92 98

26RFa_sg2
CTAGCATACGCTAC

GCGTAT
88 95

Scores are hypothetical examples from a design tool. Higher scores indicate better predicted

efficacy and specificity.

Table 2: T7E1 Assay Quantification of Indel Frequency

Sample Indel Frequency (%)

Wild-Type (WT) Control 0%

26RFa sgRNA Pool 28%

Indel frequency is calculated based on the band intensities of cleaved vs. uncleaved PCR

products.

Table 3: Validation of 26RFa Knockout Clones
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Cell Line
Relative 26RFa mRNA
Expression (vs. WT)

26RFa Protein Level (vs.
WT)

Wild-Type (WT) 1.00 ± 0.08 100%

26RFa KO Clone #1 0.04 ± 0.01 Not Detected

26RFa KO Clone #2 0.06 ± 0.02 Not Detected

mRNA expression is determined by qPCR, normalized to a housekeeping gene. Protein level is

determined by densitometry of Western blot bands.

Table 4: Functional Assay - Apoptosis Under Glucolipotoxic Stress

Cell Line Apoptosis Rate (% of cells)

Wild-Type (WT) 35.2% ± 3.1%

26RFa KO Clone #1 58.9% ± 4.5%

Apoptosis measured by Annexin V/PI staining and flow cytometry in a pancreatic β-cell model,

demonstrating a potential protective role of 26RFa.[1][8]

Experimental Protocols
Protocol 1: sgRNA Design and Cloning into LentiCRISPRv2

sgRNA Design:

Obtain the cDNA sequence for the target gene (26RFa).

Use an online sgRNA design tool (e.g., CHOPCHOP, Synthego) to identify two highly-

rated 20-bp target sequences in the first protein-coding exon.[10] Targets must be

immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').[11]

[12]

Add appropriate overhangs to the designed oligos for cloning into the lentiCRISPRv2

vector (Addgene #52961), which is digested with BsmBI.[11][13]
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Forward Oligo: 5’- CACCG[20 bp target sequence] -3’

Reverse Oligo: 5’- AAAC[20 bp reverse complement]C -3’

Oligo Annealing:

Resuspend oligos to 100 µM in nuclease-free water.

Mix 1 µL of Forward Oligo, 1 µL of Reverse Oligo, 1 µL of 10x T4 DNA Ligase Buffer, and 7

µL of nuclease-free water.

Anneal in a thermocycler: 95°C for 5 min, then ramp down to 25°C at a rate of 5°C/min.

Vector Digestion and Ligation:

Digest 1 µg of lentiCRISPRv2 plasmid with BsmBI (e.g., from NEB) for 1 hour at 37°C.

Gel purify the larger vector backbone (~11kb) to remove the ~2kb filler fragment.[11]

Set up the ligation reaction: 50 ng of digested vector, 1 µL of diluted (1:200) annealed

oligos, 1 µL of T4 DNA Ligase, and 1 µL of 10x T4 DNA Ligase Buffer in a 10 µL total

volume.

Incubate at room temperature for 1 hour.

Transformation:

Transform the ligation product into competent E. coli.

Plate on ampicillin-containing LB agar plates and incubate overnight at 37°C.

Pick colonies, grow overnight cultures, and purify plasmid DNA (miniprep).

Verify successful cloning by Sanger sequencing.

Protocol 2: Lentivirus Production and Cell Transduction

This protocol requires a BSL-2 facility and appropriate safety precautions.
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Lentivirus Production:[11][13]

Day 1: Seed 6 x 10^6 HEK293T cells in a 10 cm dish.

Day 2: Co-transfect the cells using a transfection reagent (e.g., Lipofectamine 3000). For

each plate, use:

4 µg of your lentiCRISPRv2-sgRNA plasmid

3 µg of psPAX2 (packaging plasmid)

1 µg of pMD2.G (envelope plasmid)

Day 3: Change the media 12-16 hours post-transfection.

Day 4 & 5: Harvest the supernatant containing viral particles at 48 and 72 hours post-

transfection. Filter through a 0.45 µm filter to remove cell debris. The virus can be used

immediately or stored at -80°C.

Cell Transduction:

Seed your target cell line (e.g., a hypothalamic or pancreatic cell line) so it will be 50-70%

confluent on the day of transduction.

Add the viral supernatant to the cells with 8 µg/mL of Polybrene to enhance transduction

efficiency.

Incubate for 24 hours, then replace the virus-containing media with fresh growth media.

Selection:

48 hours post-transduction, begin selection by adding puromycin to the culture media. The

concentration must be predetermined for your cell line via a kill curve (typically 1-10

µg/mL).

Continue selection for 7-10 days, replacing the media with fresh puromycin-containing

media every 2-3 days, until a stable, resistant population of cells is established.[13]
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Protocol 3: T7 Endonuclease I (T7E1) Assay

Genomic DNA Extraction: Extract genomic DNA from the puromycin-selected pooled cells

and from wild-type control cells.

PCR Amplification:

Design PCR primers that flank the sgRNA target site, amplifying a 400-1000 bp region.[14]

Perform PCR on genomic DNA from both wild-type and edited cell pools.

Heteroduplex Formation:[14][15]

Purify the PCR products.

In a thermocycler, denature and re-anneal 200 ng of the purified PCR product to form

heteroduplexes (mismatched DNA strands):

95°C for 10 min

95°C to 85°C at -2°C/sec

85°C to 25°C at -0.1°C/sec

T7E1 Digestion:[14]

Incubate the re-annealed PCR product with T7 Endonuclease I for 20-30 minutes at 37°C.

Gel Electrophoresis:

Analyze the digested products on a 2% agarose gel. The presence of cleaved fragments

in the sample from the edited cells indicates successful introduction of insertions/deletions

(indels).

Quantify band intensities to estimate the percentage of gene editing.

Protocol 4: Single-Cell Cloning and Validation

Single-Cell Cloning:
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Generate monoclonal cell lines from the edited pool using limiting dilution or fluorescence-

activated cell sorting (FACS) into 96-well plates.

Expansion and Screening:

Expand the resulting clones.

Perform genomic DNA extraction and PCR amplification of the target locus from each

clone.

Sanger Sequencing:

Sequence the PCR products from each clone to identify those with frameshift-inducing

indels on all alleles (biallelic knockout).

Confirmation of Knockout:

qPCR: Extract RNA from confirmed knockout clones and wild-type cells, reverse

transcribe to cDNA, and perform quantitative PCR with primers for 26RFa to confirm a

significant reduction in mRNA levels.[16]

Western Blot: Lyse cells and perform a Western blot using an antibody against the 26RFa

precursor protein to confirm the complete absence of the protein in the knockout clones.

[17]

Functional Assays:

Based on the known functions of 26RFa and the cell model used, perform relevant

functional assays. For example, in a pancreatic β-cell line like INS-1E, assess cell viability

and apoptosis under metabolic stress (e.g., high glucose and fatty acids) to confirm the

loss of 26RFa's protective effect.[1]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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